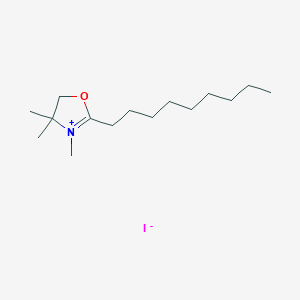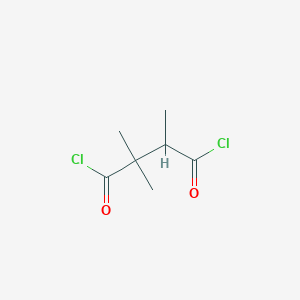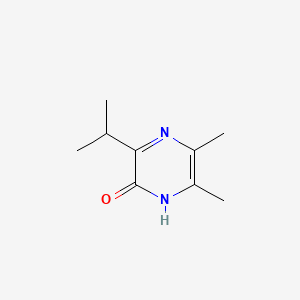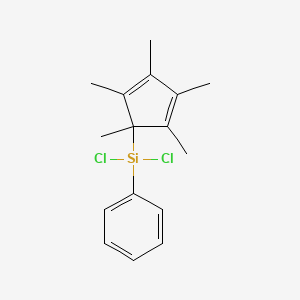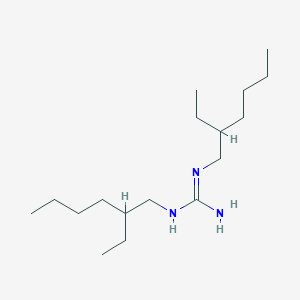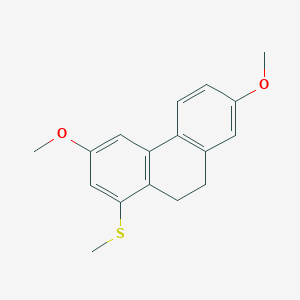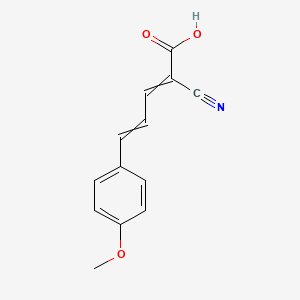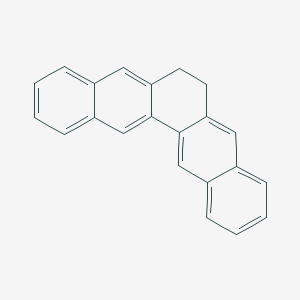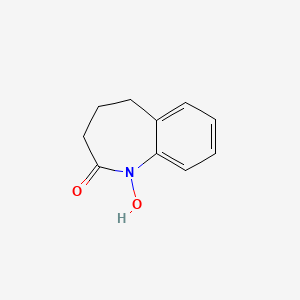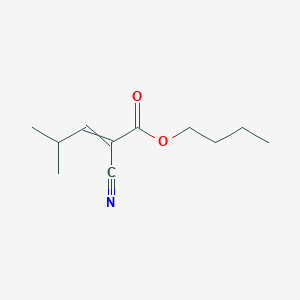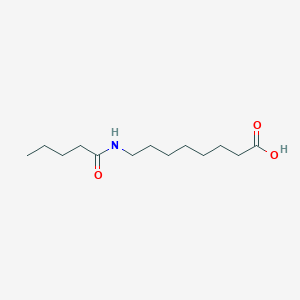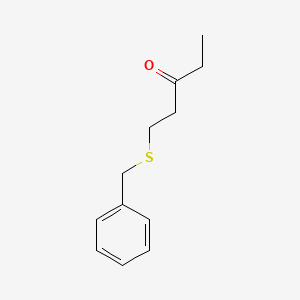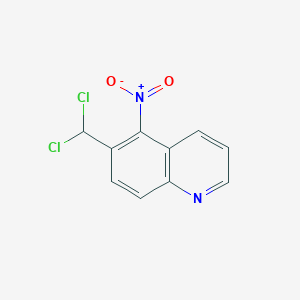
Quinoline, 6-(dichloromethyl)-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 6-(dichloromethyl)-5-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-(dichloromethyl)-5-nitro-, often involves multi-step reactions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Combes Synthesis: This method involves the condensation of aniline derivatives with β-diketones.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Methods such as microwave irradiation, solvent-free conditions, and the use of ionic liquids have been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Quinoline, 6-(dichloromethyl)-5-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 5-position makes the compound susceptible to nucleophilic attack.
Electrophilic Substitution: The presence of the electron-withdrawing nitro group can activate the benzene ring for electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide or reduction to form amino derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Electrophilic Substitution: Halogenated quinoline derivatives.
Oxidation: Quinoline N-oxide.
Reduction: Aminoquinoline derivatives.
科学研究应用
Quinoline, 6-(dichloromethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinoline, 6-(dichloromethyl)-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects . The dichloromethyl group can enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, lacking the dichloromethyl and nitro groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Nitroquinoline: Quinoline derivatives with nitro groups at different positions.
Uniqueness
Quinoline, 6-(dichloromethyl)-5-nitro- is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
属性
CAS 编号 |
113388-37-7 |
|---|---|
分子式 |
C10H6Cl2N2O2 |
分子量 |
257.07 g/mol |
IUPAC 名称 |
6-(dichloromethyl)-5-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-10(12)7-3-4-8-6(2-1-5-13-8)9(7)14(15)16/h1-5,10H |
InChI 键 |
IECZPHDOBOPGKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])C(Cl)Cl)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



